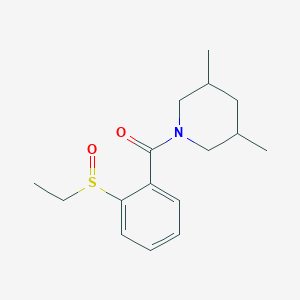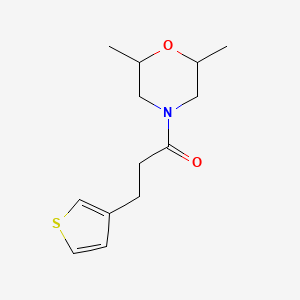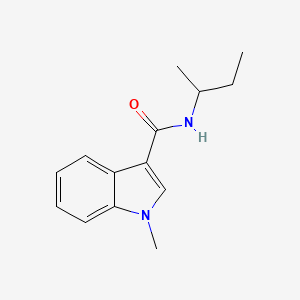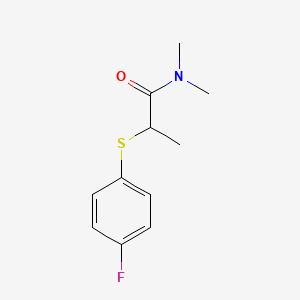
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone, also known as DMEM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMEM is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular formula of C17H25NO2S. In
Mécanisme D'action
The exact mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic effects in animal models. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has also been shown to reduce inflammation in animal models of arthritis. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone is also stable under a variety of conditions, making it easy to handle and store. However, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has some limitations for lab experiments. It is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone may have limited solubility in certain solvents, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for research on (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone. One potential direction is to further explore its potential as a neuroprotective agent in neurodegenerative diseases. Another potential direction is to investigate its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone and its potential side effects.
Méthodes De Synthèse
The synthesis of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone involves the reaction of 2-ethylsulfinylbenzaldehyde and 3,5-dimethylpiperidine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone. The purity of (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been studied for its potential applications in medicinal chemistry. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone has been shown to have anticancer properties and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-4-20(19)15-8-6-5-7-14(15)16(18)17-10-12(2)9-13(3)11-17/h5-8,12-13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZXFOJVWYGAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1C(=O)N2CC(CC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-(2-ethylsulfinylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)






![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)